molecular formula C11H19F3N2O2 B13525354 cis-tert-Butyl (2-(trifluoromethyl)piperidin-4-yl)carbamate

cis-tert-Butyl (2-(trifluoromethyl)piperidin-4-yl)carbamate

Cat. No.: B13525354
M. Wt: 268.28 g/mol
InChI Key: IHMWVWBSRVQKQQ-SFYZADRCSA-N
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Description

rac-tert-butyl N-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]carbamate: is a chemical compound with the molecular formula C11H19F3N2O2 It is known for its unique structural features, including a trifluoromethyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative that contains a trifluoromethyl group. The reaction is usually carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Types of Reactions: rac-tert-butyl N-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced to form corresponding reduced products.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

rac-tert-butyl N-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in its activity, influencing its binding affinity and interactions with enzymes or receptors. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

  • tert-butyl N-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]carbamate
  • tert-butyl N-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]carbamate, cis

Uniqueness: rac-tert-butyl N-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]carbamate is unique due to its specific stereochemistry and the presence of the trifluoromethyl group

Properties

Molecular Formula

C11H19F3N2O2

Molecular Weight

268.28 g/mol

IUPAC Name

tert-butyl N-[(2S,4R)-2-(trifluoromethyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-7-4-5-15-8(6-7)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17)/t7-,8+/m1/s1

InChI Key

IHMWVWBSRVQKQQ-SFYZADRCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN[C@@H](C1)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC(C1)C(F)(F)F

Origin of Product

United States

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